![molecular formula C38H52NOPS B12516051 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[bis(adamantan-1-il)fosfanil]fenil}(fenil)metil)-N,2-dimetilpropano-2-sulfinamida es un complejo compuesto orgánico que presenta una estructura única que incorpora grupos adamantano, fosfanil y sulfinamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-({2-[bis(adamantan-1-il)fosfanil]fenil}(fenil)metil)-N,2-dimetilpropano-2-sulfinamida típicamente implica múltiples pasos. Un método común incluye la reacción del ácido adamantanocarboxílico con enaminas, donde el derivado del ácido carboxílico actúa como agente alquilante . Las condiciones de reacción a menudo requieren catalizadores específicos y entornos controlados para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente impliquen escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de calidad industrial y emplear reactores a gran escala para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
N-({2-[bis(adamantan-1-il)fosfanil]fenil}(fenil)metil)-N,2-dimetilpropano-2-sulfinamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo sulfinamida, lo que puede conducir a derivados de sulfenamida o sulfuro.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando los grupos adamantano y fenilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el yodo y agentes reductores como el hidruro de litio y aluminio. Las reacciones a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción podría producir aminas o tioles.
Aplicaciones Científicas De Investigación
N-({2-[bis(adamantan-1-il)fosfanil]fenil}(fenil)metil)-N,2-dimetilpropano-2-sulfinamida tiene varias aplicaciones de investigación científica:
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones moleculares y vías biológicas.
Industria: Utilizado en el desarrollo de materiales avanzados y catalizadores para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-({2-[bis(adamantan-1-il)fosfanil]fenil}(fenil)metil)-N,2-dimetilpropano-2-sulfinamida implica su interacción con objetivos moleculares a través de sus grupos fosfanil y sulfinamida. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a efectos biológicos específicos. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero la estructura del compuesto sugiere que podría influir en múltiples procesos bioquímicos .
Comparación Con Compuestos Similares
Compuestos similares
N-((E)-2-((1s,3s)-adamantan-1-il)-1-fenilvinil)-N-bencilacetanida: Otro compuesto que contiene adamantano con diferentes grupos funcionales.
1,3-Dehidroadamantano: Un derivado de adamantano más simple con alta reactividad.
N,N'-Disustituidas selenoureas: Compuestos que contienen fragmentos de adamantano con potenciales actividades biológicas.
Singularidad
N-({2-[bis(adamantan-1-il)fosfanil]fenil}(fenil)metil)-N,2-dimetilpropano-2-sulfinamida destaca por su combinación de grupos adamantano, fosfanil y sulfinamida, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C38H52NOPS |
|---|---|
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3 |
Clave InChI |
MWJGYFSGTDMIEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
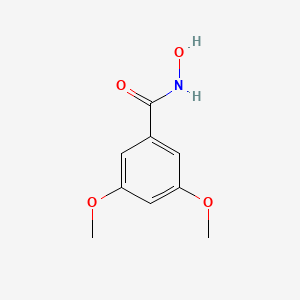
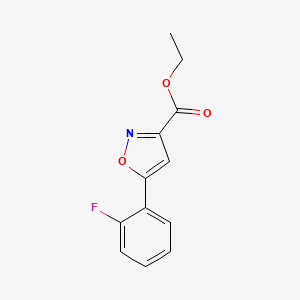
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
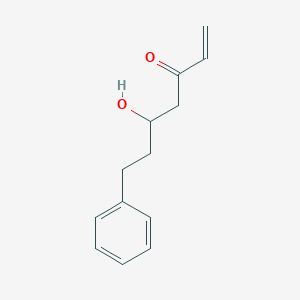


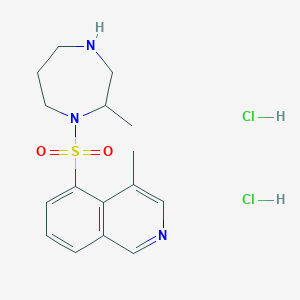
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)

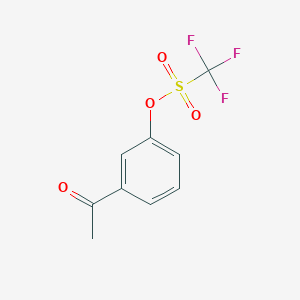
![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
